(2-Methyl-thiophen-3-yl)-acetic acid
Description
Significance of the Thiophene (B33073) Core in Contemporary Organic Synthesis
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern organic synthesis. Its structural similarity to benzene (B151609) allows it to act as a bioisostere in medicinal chemistry, where the replacement of a benzene ring with a thiophene ring can lead to compounds with improved biological activity or modified physicochemical properties. Thiophenes are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com
In materials science, the thiophene core is a fundamental unit in the construction of conducting polymers and organic semiconductors, which are crucial for the advancement of flexible and lightweight electronic devices. chemimpex.com The sulfur atom in the thiophene ring endows it with unique electronic properties that facilitate charge transport, a key feature in these applications.
Overview of Carboxylic Acid Functionalization in Heterocyclic Chemistry
The introduction of a carboxylic acid group onto a heterocyclic ring is a powerful strategy in organic synthesis. The carboxylic acid moiety can be readily converted into a wide array of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse range of derivatives. This functionalization is pivotal in drug discovery and development, as the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets.
Furthermore, the acetic acid side chain provides a flexible linker, allowing the thiophene core to be positioned optimally for interaction with other molecules or surfaces. This is particularly relevant in the design of targeted therapies and functional materials.
Research Trajectory of (2-Methyl-thiophen-3-yl)-acetic Acid within Academic Inquiry
While the broader class of thiophene acetic acids has been a subject of considerable research, specific academic inquiry into this compound appears to be limited in publicly available scientific literature. The compound is available commercially for research purposes, indicating its use as a potential building block or intermediate in organic synthesis. scbt.comscbt.com
Research on the closely related, non-methylated parent compound, thiophene-3-acetic acid, has garnered more attention. It is recognized as a precursor to functionalized derivatives of polythiophene and is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comwikipedia.org For instance, thiophene-3-acetic acid has been used in the synthesis of novel monomers for conducting polymers. researchgate.net
Given the established utility of thiophene-3-acetic acid, it can be inferred that this compound holds potential for similar applications, with the methyl group offering a point of steric and electronic modification. The presence of the methyl group can influence the compound's reactivity, solubility, and biological activity. However, detailed research findings specifically focused on this compound are not extensively documented.
Below is a data table with the available information for this compound.
| Property | Value |
| Molecular Formula | C7H8O2S |
| Molecular Weight | 156.2 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylthiophen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-6(2-3-10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWMZUZOBOPULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304956 | |
| Record name | 2-Methyl-3-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30012-01-2 | |
| Record name | 2-Methyl-3-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30012-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl Thiophen 3 Yl Acetic Acid
Chemo- and Regioselective Synthesis Strategies
The synthesis of (2-Methyl-thiophen-3-yl)-acetic acid requires precise control over the substitution pattern on the thiophene (B33073) ring, a challenge addressed by various chemo- and regioselective strategies. These methods range from the direct modification of pre-formed thiophene rings to the construction of the heterocyclic system from acyclic precursors with the desired functionalities already in place.
Direct functionalization of a 2-methylthiophene (B1210033) precursor is a common and straightforward approach. The primary challenge lies in achieving selective substitution at the C3 position.
One effective method involves the use of Grignard reagents. The synthesis can commence from 3-bromo-2-methylthiophene (B1266441), which, despite its relative inactivity, can be converted into a Grignard reagent. The formation of the organomagnesium compound is often facilitated by the addition of lithium chloride, which helps to activate the magnesium metal. researchgate.net This Grignard reagent, 2-methyl-thiophen-3-yl magnesium bromide, can then react with carbon dioxide (CO2) in a carboxylation step to introduce the carboxylic acid group, followed by a reduction or homologation sequence to yield the final acetic acid derivative. A general representation of this Grignard-based approach is the reaction of an alkyl or aryl halide with magnesium metal in a suitable solvent like tetrahydrofuran (B95107) (THF) to form the RMgX species, which is then reacted with an electrophile.
Another direct approach is the palladium-catalyzed direct carboxylation of the thiophene C-H bond using CO2. mdpi.com This method avoids the pre-functionalization step (e.g., bromination) required for Grignard reagent formation. The reaction typically proceeds via the cleavage of a C-H bond, facilitated by a palladium acetate (B1210297) catalyst, followed by the insertion of CO2. mdpi.commdpi.com While this has been studied for thiophene itself, achieving regioselectivity with substituted thiophenes like 2-methylthiophene remains a key consideration, as the methyl group directs electrophilic substitution to the C5 position. Therefore, metal-directed C-H activation at C3 is crucial for the success of this route.
The table below summarizes key aspects of direct functionalization strategies.
Table 1: Comparison of Direct Functionalization Strategies
| Method | Precursor | Key Reagents | Key Steps | Advantages | Challenges |
|---|---|---|---|---|---|
| Grignard Reaction | 3-Bromo-2-methylthiophene | Mg, LiCl, CO₂ | 1. Grignard reagent formation 2. Carboxylation | Well-established; good for specific C-C bond formation. | Requires halogenated precursor; Grignard reagent can be sensitive. |
| Direct C-H Carboxylation | 2-Methylthiophene | Pd(OAc)₂, CO₂ | 1. C-H bond activation 2. CO₂ insertion | Atom economical; avoids pre-functionalization. | Achieving C3 regioselectivity over the more reactive C5 position. |
Multi-component reactions (MCRs) offer an efficient alternative by constructing the substituted thiophene ring in a single synthetic operation from three or more starting materials. researchgate.netmdpi.comnih.gov This approach is highly convergent and can rapidly build molecular complexity.
Another relevant pathway is the Fiesselmann thiophene synthesis . This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgresearchgate.netwikiwand.com While the standard Fiesselmann reaction does not directly yield the desired substitution pattern, modifications using different starting materials could potentially lead to the target structure. The versatility of this reaction allows for the regiocontrolled assembly of trisubstituted thiophenes under mild conditions. core.ac.uk
Oxidative methods provide another synthetic avenue, typically involving the oxidation of a precursor where the carbon skeleton of the acetic acid side chain is already in place.
A reliable two-step approach involves the synthesis and subsequent oxidation of a thiophene alcohol precursor. The required intermediate, 2-(2-Methyl-thiophen-3-yl)ethanol, is a known compound. chemwhat.comnih.gov This alcohol can be prepared, for instance, by reacting the Grignard reagent of 3-bromo-2-methylthiophene with ethylene (B1197577) oxide.
Once the primary alcohol is obtained, it can be oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation. Strong oxidants like sodium dichromate (Na2Cr2O7) in water under high temperature and pressure have been successfully used to oxidize methyl groups on a thiophene ring directly to carboxylic acids, demonstrating the stability of the thiophene ring under certain harsh oxidative conditions. Milder conditions, such as those employing chromium trioxide (Jones oxidation) or manganese-based reagents, are also commonly used for the oxidation of primary alcohols to carboxylic acids.
The table below presents potential oxidizing agents for the conversion of 2-(2-Methyl-thiophen-3-yl)ethanol.
Table 2: Potential Oxidizing Systems for Thiophene Alcohol Precursor
| Oxidizing Agent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Sodium Dichromate (Na₂Cr₂O₇) | H₂O, High Temp/Pressure (e.g., 200°C) | Carboxylic Acid | Proven effective for oxidizing alkylthiophenes. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Carboxylic Acid | Standard method for primary alcohol oxidation. |
| Potassium Permanganate (KMnO₄) | Basic solution, heat | Carboxylic Acid | Strong oxidant; careful control needed to avoid ring degradation. |
Alternative oxidative routes can also be devised. For instance, one could start with 3-acetyl-2-methylthiophene. The oxidation of an acetyl group to a carboxylic acid is a known transformation for thiophene derivatives, as seen in the preparation of thiophene-2-carboxylic acid from 2-acetylthiophene. wikipedia.org The acetyl group could first be converted to a thioamide via the Willgerodt-Kindler reaction, followed by hydrolysis to furnish the acetic acid moiety.
Another strategy involves the oxidation of 2-methyl-3-thiophenecarboxaldehyde. The aldehyde can be converted to the carboxylic acid via oxidation, followed by a chain extension (homologation) sequence, such as the Arndt-Eistert synthesis, to introduce the additional methylene (B1212753) group of the acetic acid side chain.
Oxidative Transformation Techniques
Mechanistic Investigations of Key Synthetic Routes
Understanding the reaction mechanisms is critical for optimizing synthetic routes and controlling selectivity.
For direct C-H carboxylation , density functional theory (DFT) calculations have provided detailed insights into the mechanism of palladium-catalyzed reactions. The process is understood to involve three main steps: the formation of a carbanion through the breaking of a C-H bond by palladium acetate, the elimination of acetic acid, and a nucleophilic attack on CO2 to form the new C-C bond. mdpi.com Studies on base-mediated carboxylation suggest that the initial proton abstraction (C-H activation) is often the rate-determining step, followed by a rapid reaction of the resulting carbon-centered nucleophile with CO2. mdpi.com
In the case of the Gewald reaction , the mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org The subsequent addition of elemental sulfur is followed by a ring-closure (cyclization) and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgarkat-usa.org
The mechanism of the Fiesselmann synthesis proceeds through a base-catalyzed 1,4-conjugate addition of a thioglycolic acid ester to an α,β-acetylenic ester. wikipedia.org This is followed by a second conjugate addition to form a thioacetal intermediate. Subsequent intramolecular condensation and elimination steps lead to the formation of the substituted thiophene ring. wikipedia.org
Role of Catalytic Systems in Thiopheneacetic Acid Synthesis
Catalytic systems, particularly those based on transition metals like palladium and nickel, are pivotal in the synthesis of thiopheneacetic acid derivatives. These catalysts facilitate crucial carbon-carbon (C-C) bond formation reactions, which are fundamental to constructing the desired molecular framework. Cross-coupling reactions such as Suzuki-Miyaura, Stille, and Kumada are widely employed for the synthesis of substituted thiophenes. nih.govrsc.org
Palladium-catalyzed reactions, in particular, have demonstrated high efficacy and versatility. For instance, the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid or its ester with a halo-acetic acid derivative in the presence of a palladium catalyst and a base, is a common strategy. nih.gov The choice of ligand for the palladium catalyst is critical and can significantly influence the reaction's efficiency and selectivity. Ligands such as SPhos are often used to enhance the catalytic activity, allowing for lower catalyst loadings. nih.govsemanticscholar.org
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling methods. acs.org This approach avoids the need for pre-functionalized organometallic reagents, thereby simplifying the synthetic sequence. nih.gov Palladium catalysts, often in the form of Pd(OAc)₂, are effective for the direct arylation of thiophenes with various aryl halides. researchgate.net The regioselectivity of this reaction is a key consideration, and it has been shown that the arylation of 3-substituted thiophenes can be directed to the C5 position with high selectivity. researchgate.net
Recent advancements have also explored the use of other transition metal catalysts. For instance, nickel-based catalysts have been utilized in Kumada-type cross-coupling reactions for the formation of C-C bonds on the thiophene ring. rsc.org Furthermore, novel catalytic systems involving vanadium, iron, or molybdenum have been investigated for the synthesis of 2-thiophenecarboxylic acids, which can be precursors to the target acetic acid derivative. semanticscholar.org
Table 1: Comparison of Catalytic Systems in Thiophene Synthesis
| Catalytic System | Reaction Type | Key Advantages | Typical Catalyst Loading | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | High yields, mild conditions, broad substrate scope | 0.25–1 mol% | nih.govsemanticscholar.org |
| Pd(OAc)₂ | Direct C-H Arylation | Atom-economical, fewer synthetic steps | 0.5–1 mol% | researchgate.net |
| Ni(II) complexes | Kumada Coupling | High reaction yields, mild conditions | Not specified | nih.gov |
| Fe(acac)₃, VO(acac)₂, Mo(CO)₆ | Oxidation/Esterification | Utilizes simple starting materials | 0.1 mol% | semanticscholar.org |
Stereochemical Considerations and Control in Synthetic Pathways
While this compound itself is an achiral molecule, stereochemical control becomes crucial when synthesizing its chiral derivatives or when employing stereoselective reactions in its synthesis pathway. The principles of asymmetric synthesis are therefore relevant to the broader context of producing functionally advanced analogs.
Enantioselective synthesis of α-aryl acetic acid derivatives, a class of compounds to which this compound belongs, is a well-established field. researchgate.net Catalytic asymmetric methods, often employing chiral transition metal complexes, can be used to introduce chirality at the α-position of the acetic acid side chain. For instance, asymmetric hydrogenation or hydroformylation of a suitable unsaturated precursor can lead to the formation of a chiral center.
Recent research has highlighted the catalytic enantioselective oxidative coupling of saturated ethers with carboxylic acid derivatives, which could be a potential, albeit complex, route to chiral thiophene acetic acid derivatives. researchgate.net Furthermore, copper-catalyzed asymmetric carbocyanation of vinylarenes with simple aldehydes can produce chiral precursors that could be further elaborated to the target molecule. acs.org
In the context of dearomatization reactions of thiophenes, chiral Brønsted base catalysts have been used to control the stereoselectivity of intramolecular cycloadditions, leading to the formation of chiral spirane derivatives. rsc.org While not a direct synthesis of the target molecule, this demonstrates the potential for controlling stereochemistry in reactions involving the thiophene ring.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the manufacturing process. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Development of Solvent-Free and Aqueous Medium Reactions
A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, demonstrating the feasibility of aqueous-phase synthesis for this class of compounds. unito.it This approach not only reduces the reliance on organic solvents but can also simplify product isolation.
Solvent-free reaction conditions represent another important green synthetic strategy. Microwave-assisted synthesis, often performed without a solvent, has been shown to accelerate reaction rates and improve yields in the synthesis of thiophene oligomers via Suzuki coupling. researchgate.net This technique can potentially be adapted for the synthesis of this compound, leading to a more energy-efficient and faster process. The Gewald reaction, a method for synthesizing 2-aminothiophenes, has also been successfully carried out under solvent-free conditions.
Utilization of Sustainable Catalysis in Production Methodologies
Sustainable catalysis focuses on the use of catalysts that are abundant, non-toxic, and can be easily recovered and reused. While palladium is a highly effective catalyst, its high cost and potential for leaching into the final product are drawbacks. Research into catalysts based on more abundant and less toxic metals like iron and copper is an active area of investigation. mdpi.com Lignin-based catalysts, derived from renewable biomass, are also being explored for C-C bond-forming reactions. mdpi.com
The development of heterogeneous catalysts is another key aspect of sustainable catalysis. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling. For example, silica-supported dodecatungstophosphoric acid has been used as a recyclable catalyst for the acylation of thiophene. researchgate.net Telescoping reactions, where sequential steps are performed in the same pot without isolation of intermediates, can also contribute to a more sustainable process by reducing waste and energy consumption. acs.org
Table 2: Green Chemistry Approaches in Thiophene Synthesis
| Green Chemistry Principle | Methodology | Advantages | Ref. |
|---|---|---|---|
| Use of Safer Solvents | Aqueous medium synthesis | Non-toxic, non-flammable, readily available | unito.it |
| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times, improved yields | researchgate.net |
| Waste Prevention | Solvent-free reactions | Reduced solvent waste, simplified workup | researchgate.net |
| Catalysis | Use of heterogeneous catalysts | Easy catalyst recovery and reuse | researchgate.net |
| Atom Economy | Direct C-H arylation | Avoids pre-functionalization, reduces byproducts | acs.org |
Chemical Reactivity and Mechanistic Organic Transformations of 2 Methyl Thiophen 3 Yl Acetic Acid
Reactions at the Carboxylic Acid Moiety
The acetic acid side chain, -CH₂COOH, is the primary site for reactions typical of carboxylic acids. These transformations are fundamental for creating derivatives with varied applications, such as in the synthesis of esters and amides for potential pharmaceutical compounds.
The carboxylic acid group of (2-Methyl-thiophen-3-yl)-acetic acid readily undergoes esterification and amidation, forming crucial linkages for building more complex molecules.
Esterification: This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and its equilibrium can be shifted toward the product by removing water or using an excess of the alcohol. For substrates sensitive to strong acids, alternative methods are employed. For instance, reacting the corresponding thiophene (B33073) acetic acid with diazomethane (B1218177) derivatives, such as trimethylsilyldiazomethane (B103560) (TMS-CH₂N₂), in a solvent like methanol (B129727) provides a high-yield route to the methyl ester. chemicalbook.com
Amidation: The formation of amides from this compound generally requires the activation of the carboxylic acid group to enhance its reactivity toward amines. A common strategy involves converting the carboxylic acid into a more reactive acyl chloride. acs.orgnih.gov This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.orgnih.govlibretexts.org The resulting (2-Methyl-thiophen-3-yl)-acetyl chloride can then be treated with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the corresponding amide. acs.orgnih.gov Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can directly facilitate the reaction between the carboxylic acid and an amine. libretexts.org
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl (2-Methyl-thiophen-3-yl)-acetate |
| Esterification | Trimethylsilyldiazomethane (TMS-CH₂N₂) | Methyl (2-Methyl-thiophen-3-yl)-acetate |
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(2-Methyl-thiophen-3-yl)-ethanol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is effective but will also reduce other susceptible functional groups. Borane (BH₃), often used as a BH₃-THF complex, offers greater selectivity, reacting preferentially with carboxylic acids over many other functional groups. libretexts.org
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation, although it is not always straightforward for aryl-acetic acids. The synthesis of some thiophene acetic acids involves a final decarboxylation step from a malonic ester precursor, typically induced by heating in an acidic medium. google.com Direct decarboxylation of this compound would likely require harsh conditions and may not be a high-yielding process.
Acyl Halides: As mentioned in the context of amidation, this compound can be readily converted into its corresponding acyl halide. The most common method involves treatment with thionyl chloride (SOCl₂) to form (2-Methyl-thiophen-3-yl)-acetyl chloride. libretexts.orgorgoreview.comgoogle.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group. libretexts.org Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the acyl bromide. orgoreview.com These acyl halides are highly reactive intermediates, valuable for synthesizing a wide range of derivatives.
Anhydrides: Acid anhydrides can be formed from carboxylic acids. Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent. A more common approach for creating linkages involves the formation of a mixed anhydride (B1165640). For example, reacting this compound with another acyl chloride or a pre-formed anhydride, like acetic anhydride, under appropriate conditions can generate a mixed anhydride. These are also reactive intermediates used in acylation reactions. wikipedia.orgchempap.org
Reactions at the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Its reactivity is modulated by the substituents: the electron-donating methyl group at the C2 position and the electron-withdrawing, yet ortho-para directing, acetic acid group at the C3 position.
The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the directing effects of the existing substituents. In thiophene, substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). pearson.com
In this specific molecule:
The methyl group at C2 is an activating, ortho-para director. It strongly activates the adjacent C3 position (which is already substituted) and the C5 position.
The acetic acid group at C3 is a deactivating, ortho-para director. It directs incoming electrophiles to the C2 and C4 positions.
The powerful activating and directing effect of the methyl group at C2 toward the vacant C5 position is expected to dominate. Therefore, electrophilic aromatic substitution is predicted to occur predominantly at the C5 position . Common SEAr reactions include:
Halogenation: Reaction with electrophilic halogenating agents like N-bromosuccinimide (NBS) or bromine in acetic acid would likely yield 5-Bromo-(2-methyl-thiophen-3-yl)-acetic acid. rsc.org
Nitration: Using nitrating agents such as nitric acid in acetic anhydride would introduce a nitro group, likely at the C5 position.
Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), would attach an acyl group, again predicted to be at the C5 position. google.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Electrophile (E⁺) | Reagent Example | Predicted Major Product |
|---|---|---|---|
| Bromination | Br⁺ | NBS in CCl₄ | 5-Bromo-(2-methyl-thiophen-3-yl)-acetic acid |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | (5-Nitro-2-methyl-thiophen-3-yl)-acetic acid |
| Acylation | RCO⁺ | Acyl Chloride, AlCl₃ | (5-Acyl-2-methyl-thiophen-3-yl)-acetic acid |
Nucleophilic aromatic substitution (SNAr) on a thiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. uoanbar.edu.iq The acetic acid group on this compound is not a sufficiently strong activating group to facilitate SNAr reactions under standard conditions.
However, SNAr can be achieved on thiophene derivatives under specific circumstances. For a reaction to occur on the ring of a derivative of this compound, it would likely require:
The presence of a potent electron-withdrawing group, such as a nitro group, elsewhere on the ring (e.g., at the C5 position).
A good leaving group, such as a halide, at a position activated by the electron-withdrawing group.
Computational studies on 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group) have shown that nucleophilic substitution follows a stepwise addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.gov This highlights that for nucleophilic substitution to be a viable pathway for derivatives of this compound, further functionalization of the thiophene ring with strongly deactivating groups would be necessary. nih.govresearchgate.net
Oxidative and Reductive Transformations of the Thiophene Core
The thiophene ring of this compound is susceptible to both oxidative and reductive transformations, which can modify the heterocyclic core, leading to a range of saturated or oxidized derivatives. These reactions are crucial for altering the electronic properties and steric profile of the molecule.
Oxidative Transformations: Oxidation of the thiophene nucleus can occur at the sulfur atom. The use of oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can convert the sulfide (B99878) to a sulfoxide (B87167) (thiophene-1-oxide) and subsequently to a sulfone (thiophene-1,1-dioxide). These oxidized species are significantly less aromatic and more reactive, often participating as reactive dienes in cycloaddition reactions.
Another oxidative pathway involves the electrochemical oxidation of thiophene acetic acid derivatives. For instance, the electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile (B52724) has been shown to yield a conducting polymeric film of poly(3-thiopheneacetic acid). This process highlights the potential for creating novel materials derived from the thiophene acetic acid scaffold. Furthermore, the methyl group at the C2 position can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with sodium dichromate at elevated temperatures, transforming the molecule into a thiophenedicarboxylic acid derivative.
Reductive Transformations: The thiophene ring can be fully or partially reduced. Catalytic hydrogenation is a common method for the complete reduction of the thiophene ring to a saturated tetrahydrothiophene (B86538) (also known as a thiophane) ring system. rsc.org This transformation is typically achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.net The process converts the aromatic heterocycle into a flexible, non-aromatic thioether. Density functional theory calculations have shown that the hydrogenation of thiophene to tetrahydrothiophene is both thermochemically and kinetically facile on certain catalysts. researchgate.net
Alternatively, dissolving metal reductions, such as the Birch reduction, can be employed. harvard.eduwikipedia.org This reaction, typically using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, reduces the aromatic ring to a dihydrothiophene. wikipedia.orgmasterorganicchemistry.com For thien-3-ylacetic acid derivatives, Birch reduction can lead to reductive cleavage of the carbon-sulfur bonds, resulting in a ring-opened product. This demonstrates a more profound transformation of the heterocyclic core beyond simple saturation.
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| Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Oxidation (Sulfur) | m-CPBA | Thiophene-1-oxide, Thiophene-1,1-dioxide | - |
| Oxidation (Side-Chain) | Na2Cr2O7, high temp. | Thiophenecarboxylic acid | |
| Electrochemical Oxidation | Electrolysis in MeCN | Conducting Polymer | - |
| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | Tetrahydrothiophene derivative | rsc.orgresearchgate.net |
| Birch Reduction | Na or Li, liquid NH3, ROH | Dihydrothiophene or Ring-Opened Product | harvard.eduwikipedia.org |
Side-Chain Modifications and Elaboration
The acetic acid side chain of this compound offers a versatile handle for further molecular elaboration. The α-carbon, situated between the thiophene ring and the carboxylic acid group, is particularly reactive and can be functionalized through various organic transformations.
Alpha-Carbon Functionalization via Enolate Chemistry
The α-protons of the acetic acid moiety are acidic and can be removed by a strong base to form a nucleophilic enolate intermediate. masterorganicchemistry.comlibretexts.org The formation of this enolate is a critical step that enables a wide array of functionalization reactions at the α-carbon. The choice of base is important; for complete and irreversible enolate formation, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used in aprotic solvents like tetrahydrofuran (B95107) (THF). libretexts.org
The resulting species is more accurately described as a dienolate, where the negative charge is delocalized across the carboxylate oxygen atoms and the α-carbon. This delocalization stabilizes the anion and influences its reactivity. While the oxygen atoms are more electronegative, the α-carbon often acts as the primary site of nucleophilic attack in reactions with carbon electrophiles, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org
This enolate chemistry is the foundation for the alkylation and arylation reactions discussed in the following section and is a cornerstone of synthetic strategies for modifying carboxylic acid derivatives. 182.160.97
Alkylation and Arylation Reactions of the Acetic Acid Side Chain
Once the enolate of this compound is generated, it can react with various electrophiles to introduce new substituents at the α-position.
Alkylation Reactions: The reaction of the enolate with alkyl halides is a classic method for forming α-alkylated carboxylic acids. libretexts.org This transformation proceeds via an SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. chemistrysteps.com For this reaction to be efficient, primary or methyl halides are preferred, as secondary and especially tertiary halides are more prone to undergoing elimination side reactions. chemistrysteps.comyoutube.com The direct, enantioselective alkylation of arylacetic acids has also been developed using chiral lithium amides, offering a pathway to chiral α-substituted acids. nih.gov
Arylation Reactions: The introduction of an aryl group at the α-position is a more complex transformation that typically requires transition-metal catalysis. A robust method for this is the palladium-catalyzed α-arylation of carboxylic acids. organic-chemistry.org This process involves the reaction of a pre-formed dienolate with an aryl halide (bromide or chloride) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgdatapdf.com
The catalytic cycle is thought to involve:
Oxidative addition of the aryl halide to a Pd(0) complex.
Formation of a palladium-enolate complex.
Reductive elimination to form the C(sp³)–C(sp²) bond of the α-arylated product and regenerate the Pd(0) catalyst.
This methodology has been successfully applied to a range of aryl acetic acids and aryl halides, tolerating various functional groups. organic-chemistry.org While direct examples for this compound are not extensively documented, the general applicability of this reaction to other aryl acetic acids suggests its potential utility for this specific substrate.
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| Aryl Acetic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetic acid | 4-tert-Butylbromobenzene | Pd(OAc)2 / NiXantphos | KN(SiMe3)2 | DME | 80 | datapdf.com |
| Phenylacetic acid | 4-Chlorotoluene | Pd(OAc)2 / NiXantphos | KN(SiMe3)2 | Toluene | 93 | organic-chemistry.org |
| 4-Fluorophenylacetic acid | 4-tert-Butylbromobenzene | Pd(OAc)2 / NiXantphos | KN(SiMe3)2 | Toluene | 81 | datapdf.com |
| 2-Naphthylacetic acid | 4-tert-Butylbromobenzene | Pd(OAc)2 / NiXantphos | KN(SiMe3)2 | Toluene | 86 | datapdf.com |
Synthesis and Functionalization of Advanced Derivatives of 2 Methyl Thiophen 3 Yl Acetic Acid
Heterocyclic Amides and Their Derivatives
The synthesis of heterocyclic amides from (2-Methyl-thiophen-3-yl)-acetic acid represents a primary route for its functionalization. The carboxylic acid moiety is readily converted into a more reactive acyl chloride, typically by treatment with reagents such as thionyl chloride or oxalyl chloride. This activated intermediate, (2-Methyl-thiophen-3-yl)-acetyl chloride, can then undergo nucleophilic acyl substitution with a wide range of heterocyclic amines to yield the corresponding amide derivatives. This two-step process is a well-established and efficient method for creating amide bonds. acs.org
This synthetic strategy allows for the incorporation of various heterocyclic systems, including but not limited to thiazole, pyridine, pyrazole, and indole (B1671886) moieties. The choice of the heterocyclic amine dictates the properties of the resulting amide derivative. For instance, studies on the closely related 2-thiopheneacetic acid have shown that coupling it with different heterocyclic amines can produce compounds with significant biological activities. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. acs.org
| Amine Reactant (Example) | Product Name | Potential Application Area |
| 2-Aminothiazole | N-(Thiazol-2-yl)-2-(2-methyl-thiophen-3-yl)acetamide | Medicinal Chemistry |
| 4-Aminopyridine | N-(Pyridin-4-yl)-2-(2-methyl-thiophen-3-yl)acetamide | Material Science |
| 3-Amino-5-methylisoxazole | N-(5-Methylisoxazol-3-yl)-2-(2-methyl-thiophen-3-yl)acetamide | Agrochemicals |
| 2-Amino-3-cyanothiophene | N-(3-Cyano-thiophen-2-yl)-2-(2-methyl-thiophen-3-yl)acetamide | Functional Dyes |
Table 1. Illustrative examples of heterocyclic amides derivable from this compound.
Thiophene-Fused Systems and Spiro Compounds Derived from the Parent Acid
The structure of this compound is a suitable precursor for the synthesis of more complex molecular architectures, such as thiophene-fused ring systems and spiro compounds.
Thiophene-Fused Systems: These are typically formed through intramolecular cyclization reactions. One potential pathway is an intramolecular Friedel-Crafts acylation. By converting the carboxylic acid to its acyl chloride and in the presence of a Lewis acid catalyst like AlCl₃, the acyl group could potentially attack the C5 position of the thiophene (B33073) ring to form a fused six-membered ketone. Such cycliacylation reactions are known for thiophene derivatives and lead to the formation of rigid, planar tricyclic systems. semanticscholar.org The success of such reactions often depends on the catalyst's strength and reaction conditions, as the heteroatom in the substrate can coordinate with the catalyst, potentially inhibiting the cyclization. semanticscholar.org
Spiro Compounds: The synthesis of spiro compounds from this compound can be envisioned through reactions involving the α-carbon of the acetic acid side chain. For example, creating a double bond at this position to form an exocyclic α,β-unsaturated carbonyl system would provide a Michael acceptor. This intermediate could then react with various binucleophilic reagents to construct a spirocyclic ring. Another approach involves 1,3-dipolar cycloaddition reactions where an ylide is reacted with a derivative of the parent acid to generate spiro-pyrrolidines or similar heterocyclic systems. nuph.edu.ua For instance, the reaction of an isatin-derived Schiff base with mercaptoacetic acid is a known method for producing spiro-thiazolidinones. researchgate.net
| Derivative Type | General Synthetic Strategy | Key Intermediate |
| Thiophene-Fused Ketone | Intramolecular Friedel-Crafts Acylation | (2-Methyl-thiophen-3-yl)-acetyl chloride |
| Spiro-pyrrolidinyl-thiophene | 1,3-Dipolar Cycloaddition | α,β-Unsaturated ester of the parent acid |
| Spiro-thiazolidinone-thiophene | Cyclocondensation | Schiff base derived from an α-ketoester of the parent acid |
Table 2. Potential synthetic pathways to fused and spiro compounds.
Conjugates and Hybrid Molecules Incorporating this compound Moieties
The carboxylic acid group of this compound serves as an effective chemical handle for creating conjugates and hybrid molecules. This allows the thiophene moiety to be covalently linked to other molecular entities, such as biomolecules, fluorescent probes, or other pharmacologically active scaffolds, through stable amide or ester bonds.
The process of bioconjugation often involves activating the carboxylic acid, for example with a carbodiimide (B86325) like DCC (dicyclohexylcarbodiimide), followed by reaction with an amino or hydroxyl group on the target molecule. This methodology is widely used to attach small molecules to polymers, peptides, and other biological building blocks. acs.org Thiophene-based molecules, in particular, have been conjugated to create probes for biological imaging. For example, luminescent conjugated oligothiophenes (LCOs) bearing acetic acid groups have been developed for imaging protein aggregates in neurodegenerative diseases. nih.gov
The formation of hybrid molecules can also be a strategy in drug discovery, where combining two different pharmacophores may lead to synergistic effects or novel mechanisms of action. The this compound moiety can be linked to another drug molecule, potentially altering its pharmacokinetic or pharmacodynamic profile.
Polymerizable Derivatives for Macromolecular Synthesis
This compound is a valuable monomer precursor for the synthesis of functional polymers and polyelectrolytes. Two primary strategies can be employed for creating polymerizable derivatives.
Polymerization via the Thiophene Ring: Polythiophenes are a major class of conducting polymers. The thiophene ring of this compound can be polymerized, typically through oxidative coupling using agents like iron(III) chloride or through electrochemical methods. researchgate.net The presence of the methyl group at the C2 position and the acetic acid group at the C3 position would direct the polymerization to occur primarily through the C5 position, potentially leading to a regioregular polymer. The resulting poly(this compound) would be a conjugated polyelectrolyte, combining the electronic properties of the polythiophene backbone with the hydrophilicity and pH-responsiveness of the carboxylic acid side chains. researchgate.net
Side-Chain Functionalization: An alternative approach involves modifying the acetic acid side chain to introduce a polymerizable group. For example, the carboxylic acid can be converted to an alcohol (e.g., by reduction with LiAlH₄), which can then be esterified with a polymerizable acid chloride like acryloyl chloride or methacryloyl chloride. metu.edu.tr Another route involves converting the parent acid into a thiophene-bearing 2-oxazoline or 2-oxazine monomer, which can then undergo cationic ring-opening polymerization (CROP) to yield polymers with pendant thiophene groups. helsinki.fi This method allows for the creation of well-defined polymer architectures with thiophene functionalities that can be further modified post-polymerization.
| Polymerization Strategy | Monomer Type | Resulting Polymer | Key Feature |
| Ring Polymerization | This compound | Poly(this compound) | Conjugated Polyelectrolyte |
| Side-Chain Polymerization | 2-((2-Methyl-thiophen-3-yl)methoxy)ethyl methacrylate | Poly(methacrylate) with pendant thiophenes | Non-conjugated backbone, functional side chains |
| Ring-Opening Polymerization | 2-(2-Methyl-thiophen-3-yl)-2-oxazoline | Poly(2-oxazoline) with pendant thiophenes | Thermally stable precursor polymer |
Table 3. Strategies for synthesizing polymers from this compound.
Design and Synthesis of Derivatives for Advanced Catalytic Systems
The structural features of this compound make it an intriguing building block for the design of novel ligands and organocatalysts. The thiophene ring can participate in catalyst-substrate interactions, such as cation-π interactions, while the acetic acid side chain provides a point for modification and attachment.
For organocatalysis, the parent acid could be incorporated into larger, more complex chiral structures. For instance, it could be used as a component in the synthesis of chiral Brønsted acids, such as phosphoric acids or imidodiphosphorimidates (IDPi), which are known to be highly effective in asymmetric catalysis. The electronic properties of the thiophene ring could modulate the acidity and catalytic activity of the final molecule.
In the realm of transition-metal catalysis, the this compound can be transformed into various ligands. The carboxylic acid can be converted into other functional groups capable of coordinating to metal centers. For example, reduction to the corresponding alcohol, followed by conversion to a phosphine (B1218219), would yield a thiophene-phosphine ligand. Such ligands are crucial in many catalytic processes, including cross-coupling reactions. The substitution pattern on the thiophene ring can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the efficiency and selectivity of the catalytic reaction.
Computational Chemistry and Theoretical Aspects of 2 Methyl Thiophen 3 Yl Acetic Acid
Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of (2-Methyl-thiophen-3-yl)-acetic acid. These calculations can map the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps, all of which are crucial for predicting the molecule's reactivity.
Based on computational studies of similar thiophene (B33073) derivatives, the electronic structure of this compound is expected to be significantly influenced by the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group. mdpi.comsci-hub.senih.gov The highest occupied molecular orbital (HOMO) is likely to be localized primarily on the thiophene ring, particularly the sulfur atom and the carbon atoms at positions 2 and 5, indicating these are the most probable sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be centered more on the carboxylic acid moiety and the adjacent methylene (B1212753) group, suggesting these as the likely sites for nucleophilic attack.
The calculated energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from these frontier orbital energies to provide a more detailed picture of the molecule's reactive nature. acs.orgnih.gov
Note: The values in this table are hypothetical and based on typical results for similar thiophene derivatives calculated using methods like B3LYP/6-311++G(d,p).
Elucidation of Reaction Mechanisms Through Computational Methods
Computational methods are invaluable for tracing the energetic pathways of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, these methods can be used to study a variety of reactions, including esterification, amidation, and electrophilic substitution on the thiophene ring.
By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures, which represent the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate. For instance, in the esterification of this compound with an alcohol, computational models can help to determine whether the reaction proceeds through a direct pathway or involves intermediates, and can clarify the role of catalysts.
Furthermore, computational studies can predict the regioselectivity of reactions. For example, in the case of electrophilic acylation of the thiophene ring, calculations can determine the relative activation energies for attack at the different available positions (primarily position 5), thereby predicting the major product isomer. sci-hub.seresearchgate.net These theoretical predictions are crucial for designing synthetic routes that are both efficient and selective.
Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) and Experimental Validation
The simulation of spectroscopic properties is a key area where computational chemistry directly interfaces with experimental work. By calculating the expected spectra of this compound, researchers can aid in the interpretation of experimental data and confirm the structure of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical chemical shifts that, when compared with experimental spectra, can help in the unambiguous assignment of each peak to a specific nucleus in the molecule. acs.orgrsc.orgacs.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the carboxylic acid, the C-H stretches of the methyl group and thiophene ring, and the O-H stretch. While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement with experimental data, aiding in the assignment of the observed absorption bands. mdpi.comiosrjournals.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. These calculations provide the wavelength of maximum absorption (λ_max) and the oscillator strength of the transitions, which can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule. nih.govresearchgate.netresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Assignment |
|---|---|---|
| ¹H NMR (δ, ppm) | ~ 12.0 | -COOH |
| ~ 6.9-7.2 | Thiophene ring protons | |
| ~ 3.7 | -CH₂- | |
| ~ 2.4 | -CH₃ | |
| ¹³C NMR (δ, ppm) | ~ 175 | -COOH |
| ~ 125-140 | Thiophene ring carbons | |
| ~ 35 | -CH₂- | |
| ~ 15 | -CH₃ | |
| IR (ν, cm⁻¹) | ~ 3000-3300 | O-H stretch (broad) |
| ~ 2900-3000 | C-H stretches | |
| ~ 1700 | C=O stretch |
Note: These are predicted values and are subject to variation based on the solvent and the specific computational method employed.
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable of these arrangements.
Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles, such as the one defining the orientation of the carboxylic acid group relative to the rest of the molecule, and the angle of the acetic acid side chain relative to the thiophene ring. nih.gov These calculations can identify the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, taking into account factors such as temperature and the presence of a solvent. researchgate.net By simulating the motion of the molecule and its interactions with its environment, MD can reveal how the molecule explores different conformations, its flexibility, and how it might interact with other molecules, such as solvent molecules or biological receptors. This information is crucial for understanding its macroscopic properties and potential applications.
Applications in Advanced Materials and Polymer Science
Incorporation into Conjugated Polymer Architectures
The incorporation of (2-Methyl-thiophen-3-yl)-acetic acid into conjugated polymer backbones is a key area of interest for developing new functional materials. The thiophene (B33073) ring itself is a fundamental unit in many conductive polymers, and the presence of the methyl and acetic acid groups provides handles for further functionalization and influences the final properties of the polymer.
While direct polymerization of this compound is not extensively documented, the polymerization of the closely related 3-Thiopheneacetic acid (PTAA) has been demonstrated through both chemical and electrochemical methods. rsc.orgresearchgate.net These studies show that the acetic acid side chain imparts unique properties, such as solubility in various solvents and the ability to interact with other molecules. researchgate.net
In the case of this compound, the methyl group at the 2-position of the thiophene ring would sterically hinder traditional polymerization pathways that typically occur at the 2- and 5-positions of the thiophene ring. This would necessitate alternative polymerization strategies, potentially leading to novel polymer architectures with distinct electronic and morphological characteristics compared to polymers derived from 3-Thiopheneacetic acid. The resulting polymer would likely have a different regioregularity, which is known to significantly impact the properties of polythiophenes. rsc.org
Monomer Synthesis for Functional Polymers with Tunable Properties
This compound is an excellent precursor for the synthesis of a wide array of monomers for functional polymers. The carboxylic acid group is readily converted into esters, amides, or other derivatives, allowing for the attachment of various functional side chains. researchgate.netmetu.edu.tr This versatility is crucial for tuning the properties of the resulting polymers.
For instance, by esterifying the acetic acid group with long alkyl chains, the solubility of the corresponding polymer in organic solvents can be significantly improved, which is a critical factor for solution-based processing of organic electronic devices. Conversely, attaching polar or ionic groups can enhance water solubility, opening up applications in biological sensors or aqueous-based electronics.
The properties of polymers derived from thiophene-based monomers can be systematically adjusted as shown in the table below.
| Property to be Tuned | Modification Strategy on this compound | Resulting Polymer Characteristic |
| Solubility | Esterification with long alkyl or branched chains | Enhanced solubility in nonpolar organic solvents |
| Electronic Properties | Attachment of electron-donating or electron-withdrawing groups | Modified HOMO/LUMO energy levels, altering the bandgap |
| Thermal Stability | Incorporation of bulky or rigid side groups | Increased glass transition temperature and decomposition temperature |
| Optical Properties | Introduction of chromophoric moieties | Altered absorption and emission spectra |
| Self-Assembly | Functionalization with hydrogen-bonding groups | Promotion of ordered structures in the solid state |
This ability to fine-tune polymer properties through monomer design makes this compound a valuable component in the toolbox for creating bespoke materials for specific applications. nih.govnih.gov
Role in Organic Electronic Materials, including Organic Photovoltaics
Thiophene-based conjugated polymers are cornerstone materials in the field of organic electronics, particularly in organic photovoltaics (OPVs). mdpi.com These materials typically function as the electron donor in a bulk heterojunction (BHJ) solar cell, paired with an electron acceptor material. acs.orgmdpi.com
Derivatives of this compound are promising candidates for these applications. The electronic properties of the thiophene ring can be modulated by the methyl and functionalized acetic acid groups. For example, the acetic acid moiety can be used to anchor the molecule to metal oxide surfaces, a strategy commonly employed in dye-sensitized solar cells (DSSCs). mdpi.com
While specific performance data for polymers derived directly from this compound in OPVs is not widely available, the general principles of thiophene-based photovoltaics suggest their potential. Key parameters for OPV performance that can be influenced by the monomer structure are summarized below.
| Photovoltaic Parameter | Influence of Monomer Structure |
| Open-Circuit Voltage (Voc) | Determined by the difference between the HOMO of the donor (polymer) and the LUMO of the acceptor. |
| Short-Circuit Current (Jsc) | Influenced by the light absorption range and efficiency of charge transport. |
| Fill Factor (FF) | Dependent on the morphology of the active layer and the charge carrier mobility. |
The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through side-chain engineering on the this compound core is a powerful tool for optimizing these parameters and ultimately enhancing the power conversion efficiency of organic solar cells. acs.orgacs.org
Self-Assembly and Supramolecular Architectures Utilizing this compound Derivatives
The formation of well-ordered structures at the molecular level is critical for maximizing the performance of organic electronic materials. The this compound molecule contains functionalities that can drive self-assembly into complex supramolecular architectures.
The primary driving forces for self-assembly in derivatives of this compound would be:
π-π stacking: The planar thiophene rings can stack on top of each other, facilitating charge transport between molecules.
Hydrogen bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of defined aggregates and networks.
This interplay between π-π stacking and hydrogen bonding can lead to the formation of one-dimensional nanowires, two-dimensional sheets, or more complex three-dimensional structures. rsc.org The specific nature of the self-assembled architecture can be controlled by modifying the acetic acid group. For example, converting it to an amide can introduce additional hydrogen bonding sites, leading to different packing motifs.
Such ordered assemblies are highly desirable for applications in organic field-effect transistors (OFETs) and sensors, where efficient charge transport through a well-ordered material is paramount. The ability of this compound derivatives to form these supramolecular structures makes them a promising area for future research in advanced functional materials. researchgate.net
Applications in Catalysis and Coordination Chemistry
Ligand Design and Synthesis for Transition Metal Catalysis
(2-Methyl-thiophen-3-yl)-acetic acid serves as an excellent scaffold for the design of specialized ligands for transition metal catalysis. The carboxylate group can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions, influencing the geometry and stability of the resulting metal complexes. nih.gov Furthermore, the sulfur atom in the thiophene (B33073) ring can also act as a soft donor site, enabling the formation of multidentate ligands with unique electronic and steric properties. nih.gov
The synthesis of ligands from this compound can be achieved through straightforward chemical modifications. For instance, the carboxylic acid can be converted into amides, esters, or coupled with other functional molecules like phosphines or amines to create bidentate or tridentate ligands. These modifications allow for the fine-tuning of the ligand's steric and electronic environment, which is crucial for controlling the activity and selectivity of the metal catalyst. Ruthenium complexes with unsymmetrical N-heterocyclic carbene ligands containing a thiophene fragment have demonstrated notable selectivity in olefin metathesis reactions. researchgate.netnih.gov
Below is a table illustrating potential ligand modifications and their applications:
| Ligand Derivative | Potential Coordinating Atoms | Target Transition Metals | Potential Catalytic Application |
| (2-Methyl-thiophen-3-yl)-acetamido-phosphine | O, P, S | Rh, Ru, Pd | Asymmetric Hydrogenation, Cross-Coupling |
| Bis[(2-methyl-thiophen-3-yl)-acetyl]amine | O, N, O, S | Cu, Co, Ni | Oxidation Reactions, Lewis Acid Catalysis |
| This compound ester of 2-(diphenylphosphino)ethanol | O, P, S | Pd, Pt | Carbonylation, Hydroformylation |
| Schiff base from (2-Methyl-thiophen-3-yl)-acetohydrazide and a chiral aldehyde | O, N, S | V, Mn | Asymmetric Oxidation |
These designer ligands can form stable and catalytically active complexes with a variety of transition metals, paving the way for new advancements in homogeneous catalysis.
Exploration of Organocatalytic Applications with this compound Derivatives
The field of organocatalysis, which utilizes small organic molecules as catalysts, presents another promising area for the application of this compound derivatives. By incorporating catalytically active moieties, such as primary or secondary amines, ureas, or thioureas, into the this compound backbone, novel organocatalysts can be synthesized.
For example, the carboxylic acid can be functionalized to create derivatives that can participate in various modes of organocatalytic activation. The development of bidentate reagents containing sulfur has been significant in the synthesis of tetrahydrothiophenes through double Michael reactions. researchgate.net The enantioselective addition of thioacetic acid to nitroalkenes has been achieved using a sulfinyl urea (B33335) organocatalyst, demonstrating the utility of sulfur-containing organic molecules in catalysis. nih.gov
The following table outlines potential organocatalytic derivatives and their targeted reactions:
| Organocatalyst Derivative | Catalytic Motif | Type of Activation | Potential Application |
| N-(Prolyl)-(2-methyl-thiophen-3-yl)-acetamide | Secondary Amine | Enamine/Iminium Catalysis | Asymmetric Aldol/Michael Reactions |
| 1-(Amino)-3-[(2-methyl-thiophen-3-yl)-acetyl]urea | Urea | Hydrogen Bonding | Asymmetric Friedel-Crafts Alkylation |
| N-(2-aminoethyl)-(2-methyl-thiophen-3-yl)-acetamide | Primary Amine | Brønsted Base Catalysis | Conjugate Addition Reactions |
| (2-Methyl-thiophen-3-yl)-acetyl-L-carnitine | Quaternary Ammonium Salt | Phase Transfer Catalysis | Alkylation of Active Methylene (B1212753) Compounds |
The modular nature of these derivatives allows for systematic modification to optimize catalytic performance, making them attractive targets for the development of new and efficient organocatalytic systems.
Potential in Asymmetric Catalysis
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. This compound provides a valuable platform for creating chiral ligands and organocatalysts. Chirality can be introduced by coupling the acid with enantiomerically pure amines, alcohols, or other chiral building blocks.
In the context of transition metal catalysis, chiral ligands derived from this scaffold can induce enantioselectivity in a wide array of reactions. For instance, chiral thiophene-based Schiff base ligands have been used in the vanadium-catalyzed asymmetric oxidation of sulfides to produce chiral sulfoxides with high enantioselectivity. researchgate.net Similarly, C2-symmetric chiral ligands synthesized from thiophene-2,5-dicarboxylic acid have been successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylation. nih.gov These examples highlight the potential of thiophene-based structures in asymmetric transformations. rsc.org
Strategies for inducing asymmetry using this compound derivatives are summarized below:
| Strategy | Catalyst Type | Chiral Element | Example Reaction |
| Chiral Ligand Synthesis | Transition Metal Complex | Attachment of a chiral phosphine (B1218219) or oxazoline (B21484) group | Asymmetric C-C bond formation |
| Chiral Auxiliary | Organocatalyst | Formation of an amide with a chiral amine (e.g., (S)-proline) | Stereoselective alkylation |
| Atropisomeric Ligands | Transition Metal Complex | Restricted rotation around a C-C or C-N bond in a larger derivative | Enantioselective hydrogenation |
| Chiral Schiff Bases | Metal Complex | Condensation with a chiral amine or hydrazine | Asymmetric oxidation/reduction |
The structural rigidity of the thiophene ring can be advantageous in creating a well-defined chiral environment around the catalytic center, leading to high levels of stereocontrol.
Role in Heterogeneous Catalytic Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant practical advantages, including ease of catalyst separation and recycling. This compound can be effectively utilized in the development of heterogeneous catalysts by immobilizing it or its derivatives onto solid supports.
The carboxylic acid group serves as a convenient anchor for covalent attachment to various inorganic and organic supports, such as silica, alumina, zeolites, or polymers like polystyrene. This immobilization can be achieved through standard esterification or amidation reactions with surface-functionalized supports. For example, metal-organic frameworks (MOFs) functionalized with thiophene-containing ligands have been shown to act as efficient and recyclable heterogeneous catalysts for multicomponent reactions. nih.gov The hydrogenation of carboxylic acid derivatives can be promoted by both heterogeneous and homogeneous catalysts, with supported bimetallic catalysts showing significant promise. tue.nl
Potential approaches for creating heterogeneous catalysts are presented in the table below:
| Solid Support | Immobilization Method | Resulting Catalyst | Potential Application |
| Amine-functionalized Silica | Amide bond formation | Silica-supported thiophene derivative | Flow chemistry, continuous processing |
| Polystyrene Resin | Esterification (Merrifield resin) | Polymer-bound palladium-thiophene complex | Suzuki-Miyaura cross-coupling |
| Metal-Organic Framework (MOF) | Incorporation as a linker | Thiophene-functionalized MOF | Gas-phase reactions, shape-selective catalysis |
| Magnetic Nanoparticles | Surface functionalization and coupling | Magnetically separable catalyst | Green chemistry applications |
The development of such heterogeneous systems based on this compound could lead to more sustainable and economically viable catalytic processes. The direct carboxylation of thiophene using heterogeneous catalysts is also an area of active research. researchgate.netmdpi.com
Future Research Directions and Emerging Paradigms in 2 Methyl Thiophen 3 Yl Acetic Acid Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of (2-Methyl-thiophen-3-yl)-acetic acid and its derivatives is a prime candidate for integration with flow chemistry and automated synthesis platforms. researchgate.net Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.netnih.gov The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, could be applied to the multi-step synthesis of this compound and its analogues. thieme.deuc.pt
An automated flow synthesis setup could streamline the production of this compound, minimizing manual intervention and enabling high-throughput screening of reaction conditions. researchgate.net Key synthetic steps, such as the initial heterocycle formation or subsequent functionalization reactions, could be performed sequentially in-line. uc.pt For instance, a flow system could be designed to handle potentially hazardous reagents or intermediates with greater control, a common challenge in heterocyclic synthesis. uc.pt Furthermore, the integration of real-time analytical techniques, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, can allow for continuous monitoring and optimization of the reaction process. researchgate.net
The table below outlines a conceptual comparison between traditional batch synthesis and a potential automated flow synthesis approach for a key derivatization step of this compound.
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis | Potential Advantages of Flow Synthesis |
| Reaction Setup | Glass flasks, heating mantles, manual reagent addition | Pumps, tubing/microreactors, automated reagent injection | Enhanced heat and mass transfer, precise control over stoichiometry and residence time. nih.gov |
| Process Control | Manual monitoring of temperature, pressure, and time | Computer-controlled pumps and valves, integrated sensors | Superior reproducibility, rapid optimization through automated parameter screening. researchgate.net |
| Safety | Handling of bulk quantities of reagents, potential for thermal runaways | Small reaction volumes within the reactor at any given time | Minimized risk, safer handling of exothermic reactions and hazardous materials. researchgate.net |
| Scalability | Often requires re-optimization for larger scales ("scale-up" issues) | "Scaling-out" by running multiple reactors in parallel or for longer durations | More straightforward and predictable scalability. |
| Workup/Purification | Manual, multi-step extractions and chromatography | In-line purification modules (e.g., solid-phase scavengers, liquid-liquid separators) | Reduced manual labor, potential for continuous purification, and less solvent waste. nih.govuc.pt |
The adoption of such automated systems, potentially enhanced by machine learning algorithms for reaction optimization, represents a new paradigm for producing libraries of this compound derivatives for various applications. researchgate.netbeilstein-journals.org
Exploitation in Bio-conjugation Strategies for Chemical Biology Applications
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology, enabling the study and manipulation of biological systems. nih.govthermofisher.com this compound possesses a key functional handle—the carboxylic acid group—that makes it an attractive scaffold for developing novel bioconjugation reagents.
The carboxylic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. mdpi.com This activated intermediate can then readily react with primary amine groups found on the surface of proteins, specifically at the N-terminus and on the side chains of lysine (B10760008) residues, to form stable amide bonds. thermofisher.commdpi.com This strategy could be used to attach the (2-Methyl-thiophen-3-yl) moiety to proteins for various purposes, including:
Introducing a unique spectroscopic probe: The thiophene (B33073) ring could be further functionalized with fluorophores or other tags.
Modulating protein function: The conjugated moiety might alter the protein's conformation or interaction with other molecules.
Creating novel biomaterials: Attaching the compound to protein backbones could impart new material properties.
The table below details potential bioconjugation strategies utilizing this compound.
| Target Functional Group on Biomolecule | Activating Reagent for Acetic Acid | Resulting Covalent Linkage | Typical Biomolecule Target |
| Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) | Amide Bond | Proteins (Lysine residues, N-terminus). thermofisher.com |
| Thiol (-SH) | Carbodiimide (to form a thioester in situ, less common) | Thioester Bond | Proteins (Cysteine residues). nih.gov |
| Hydroxyl (-OH) | Carbodiimide (to form an ester) | Ester Bond | Polysaccharides, certain amino acids (Ser, Thr, Tyr) |
Furthermore, the thiophene ring itself offers opportunities for bio-orthogonal reactions. If appropriately functionalized, for example with an azide (B81097) or alkyne group, it could participate in click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are widely used for their high specificity and efficiency in biological environments. nih.gov This dual functionality—a classic carboxyl-amine linkage and a bio-orthogonal handle—would make derivatives of this compound versatile tools for chemical biologists. nih.govresearchgate.net
Development of Novel Derivatization Methods with Broad Utility
The structural backbone of this compound offers multiple sites for chemical modification, enabling the creation of diverse molecular libraries. Future research will likely focus on developing novel and efficient derivatization methods targeting both the carboxylic acid group and the thiophene ring.
Derivatization of the Carboxylic Acid Group: The acetic acid moiety is readily converted into a variety of functional groups. Standard transformations include the formation of esters, amides, and acyl chlorides. acs.org The synthesis of an amide by first converting the carboxylic acid to an acyl chloride and then reacting it with an amine is a common and robust method. nih.gov Another approach involves the synthesis of thioesters, as demonstrated with the related 2-(thiophen-3-yl)acetic acid. researchgate.net These reactions provide access to a wide range of compounds with potentially different physicochemical properties and biological activities.
Derivatization of the Thiophene Ring: The thiophene ring is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions. beilstein-journals.org
Halogenation: Introduction of bromine or chlorine atoms onto the ring can serve as a handle for further modifications. For example, bromination of the thiophene ring is a key step in the synthesis of more complex molecules. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling, which links an aryl halide with an aryl boronic acid, are powerful tools for creating carbon-carbon bonds. nih.gov A halogenated derivative of this compound could be coupled with various boronic acids to generate a library of biaryl structures. This approach has been successfully used to develop inhibitors from 2-(thiophen-2-yl)acetic acid. nih.gov
The following table summarizes potential derivatization strategies.
| Reaction Type | Target Site | Reagents/Catalysts | Resulting Structure | Utility |
| Amide Coupling | Carboxylic Acid | SOCl₂ or Oxalyl Chloride, then R₂NH | -(C=O)NR₂ | Introduces diverse substituents, modulates solubility and H-bonding. acs.org |
| Esterification | Carboxylic Acid | ROH, Acid Catalyst | -(C=O)OR | Creates prodrugs, modifies lipophilicity. |
| Bromination | Thiophene Ring (positions 4 or 5) | N-Bromosuccinimide (NBS) | Bromo-substituted thiophene | Key intermediate for cross-coupling reactions. beilstein-journals.org |
| Suzuki Coupling | Halogenated Thiophene Ring | R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted thiophene | Access to complex scaffolds for drug discovery. nih.gov |
| Carbonylation | Halogenated Thiophene Ring | CO, Alcohol, Pd Catalyst | Thiophene ester | Introduction of carbonyl functionality. beilstein-journals.org |
Developing one-pot or sequential multi-reaction procedures for these derivatizations, especially within a flow chemistry framework, would significantly accelerate the discovery of new chemical entities based on the this compound scaffold. beilstein-journals.org
Application of Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights
As novel derivatives of this compound are synthesized, the application of advanced analytical techniques will be crucial for unambiguous structural confirmation and for gaining deeper insights into their chemical behavior.
Standard characterization methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) will remain fundamental for routine analysis. researchgate.netjetir.org However, more sophisticated techniques will be required to address complex structural and mechanistic questions.
Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It is the gold standard for structural elucidation and has been used to confirm the structures of complex thiophene amides. nih.gov Obtaining crystal structures of new derivatives would be invaluable for understanding structure-activity relationships.
Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity in complex derivatives where simple 1D spectra are insufficient for a complete assignment.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide insights into molecular properties such as electronic structure, conformational preferences, and reaction energetics. nih.gov These theoretical calculations can complement experimental data to explain observed reactivity and guide the design of new synthetic routes and molecules with desired properties. For example, Fukui function analysis can be used to predict the reactive sites of a molecule. nih.gov
Electrochemistry: For derivatives designed for electronic applications (e.g., polymers), techniques like cyclic voltammetry can be used to study their redox properties and electrochemical stability. researchgate.net
The table below highlights the application of these advanced techniques.
| Technique | Information Obtained | Application Example |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing. acs.org | Unambiguous confirmation of the constitution and configuration of a novel, complex derivative. |
| 2D NMR (e.g., HMBC, HSQC) | Correlation between protons and carbons, establishing molecular connectivity. | Differentiating between isomers formed during a substitution reaction on the thiophene ring. |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, reaction pathways. nih.gov | Predicting the most likely site of electrophilic attack on the thiophene ring; understanding reaction mechanisms. |
| Cyclic Voltammetry | Redox potentials, electrochemical stability. researchgate.net | Characterizing the electronic properties of a polymer derived from a functionalized this compound monomer. |
By combining these advanced characterization methods with modern synthetic techniques, researchers can accelerate the exploration of the chemical space around this compound, leading to a deeper understanding of its fundamental chemistry and paving the way for new applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Methyl-thiophen-3-yl)-acetic acid, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves alkylation or thioether formation. For example, reacting 2-methylthiophene-3-carboxaldehyde with chloroacetic acid under basic conditions (e.g., NaOH) forms the acetic acid derivative. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with hexane/ethyl acetate) . Intermediate characterization by TLC or HPLC ensures purity (>95%) before proceeding .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR confirm the thiophene ring protons (δ 6.8–7.2 ppm) and acetic acid carboxyl group (δ 2.5–3.0 ppm for CH, δ 12.0 ppm for COOH) .
- FT-IR : Peaks at 1700–1720 cm (C=O stretch) and 2550–2600 cm (S-H in thiophene derivatives, if present) .
- Mass Spectrometry : ESI-MS in negative mode shows [M-H] at m/z 156.21 .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate:
- HOMO-LUMO gaps : Indicates reactivity (e.g., nucleophilic attack at the thiophene ring) .
- Electrostatic Potential Maps : Identify electron-deficient regions for derivatization (e.g., carboxyl group for esterification) .
- Validation against experimental UV-Vis spectra ensures accuracy .
Q. What experimental strategies evaluate the antimicrobial activity of derivatives of this compound?
- Methodological Answer :
- Derivatization : Synthesize esters or amides via coupling agents (e.g., DCC/DMAP) to enhance lipid solubility .
- Assays : Use broth microdilution (MIC) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028). Include positive controls (e.g., fluconazole) and measure inhibition zones .
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity (Hammett σ values) with activity trends .
Q. How can contradictory data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Re-examine Solvent Effects : DFT calculations often assume gas phase; include PCM solvent models (e.g., water, DMSO) to improve agreement with experimental NMR shifts .
- Reaction Byproducts : Analyze via GC-MS to identify side products (e.g., oxidation of thiophene to sulfoxide) that may skew results .
- Calibration : Validate computational methods against known analogs (e.g., thiophene-2-acetic acid) .
Q. What methods assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- pH Stability : Dissolve in buffers (pH 1–13), analyze at 24h intervals. Carboxyl group protonation (pH < 3) reduces solubility, while deprotonation (pH > 5) increases reactivity .
Q. How are enantiomeric impurities detected in synthesized batches?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic standards .
- Polarimetry : Measure specific rotation ([α]) and compare to literature values for enantiopure samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
